3-Bromo-6-fluoro-2-methoxybenzaldehyde
Overview
Description
The compound 3-Bromo-6-fluoro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactivity of structurally related compounds. For instance, bromine substitution in benzaldehydes has been shown to affect their structural, electronic, and optical properties, as well as their reactivity in chemical reactions .
Synthesis Analysis
The synthesis of halogenated benzaldehydes can involve several steps, including bromination, hydrolysis, and other functional group transformations. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination, cyanidation, methoxylation, hydrolysis, and esterification, with an overall yield of about 47% . Similarly, substituted 2-bromobenzaldehydes can be synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination as a key step . These methods could potentially be adapted for the synthesis of 3-Bromo-6-fluoro-2-methoxybenzaldehyde.
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes is influenced by the presence of substituents, which can affect the molecule's electronic distribution and intermolecular interactions. For instance, bromine substitution has been shown to decrease certain intermolecular contacts while increasing others, such as H···Br and Br···Br interactions . X-ray crystallographic analysis is a common technique used to determine the structure of such compounds .
Chemical Reactions Analysis
Halogenated benzaldehydes can participate in various chemical reactions, often serving as intermediates or starting materials for the synthesis of more complex molecules. The presence of halogen atoms can make these compounds suitable for further functionalization through nucleophilic substitution reactions or as electrophiles in coupling reactions . The specific reactivity of 3-Bromo-6-fluoro-2-methoxybenzaldehyde would need to be studied in the context of its unique substitution pattern.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes, such as melting points, boiling points, solubility, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like bromine and fluorine can affect the compound's polarity and reactivity. Spectroscopic techniques, including FT-IR, UV-Vis, NMR, and MS, are typically used to characterize these compounds and provide information about their functional groups and molecular environment . The nonlinear optical properties of such compounds can also be of interest, as bromine substitution has been shown to enhance the nonlinear third-order susceptibility in related molecules .
Scientific Research Applications
Synthesis of Key Intermediates in Drug Discovery
The compound has potential applications in the synthesis of key intermediates for drug discovery, as demonstrated by a study that improved the synthesis of a drug intermediate from a related compound by reducing isolation processes and increasing yield through a telescoping process (Nishimura & Saitoh, 2016).
Organic Synthesis and Anticancer Research
In the realm of organic synthesis, similar fluorinated benzaldehydes have been used to synthesize fluorinated analogues of combretastatin A-4, a compound known for its potent anticancer properties. This indicates the role of halogenated benzaldehydes in synthesizing compounds with significant biological activity (Lawrence et al., 2003).
Antioxidant Activity Evaluation
Compounds derived from halogenated benzaldehydes have been evaluated for their antioxidant activity. A study synthesized chalcone derivatives from halogenated vanillin (a related compound) and tested their antioxidant properties, showcasing the potential of halogenated benzaldehydes in producing compounds with antioxidant capabilities (Rijal, Haryadi, & Anwar, 2022).
Halogenation and Bioconversion Studies
Research on halogenated organic compounds produced by fungi highlights the bioconversion capabilities of these organisms, producing chlorinated and brominated methoxybenzaldehyde metabolites. This suggests possible applications in biotechnological synthesis and environmental biodegradation studies (Beck, Lauritsen, Patrick, & Cooks, 2000).
properties
IUPAC Name |
3-bromo-6-fluoro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBHANVMIQFWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624026 | |
Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-fluoro-2-methoxybenzaldehyde | |
CAS RN |
473416-74-9 | |
Record name | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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